3-(Ethylamino)pyrrolidine-2,5-dione: Chemical Structure, Synthesis, and Stability Profile
3-(Ethylamino)pyrrolidine-2,5-dione: Chemical Structure, Synthesis, and Stability Profile
The following technical guide provides an in-depth analysis of 3-(Ethylamino)pyrrolidine-2,5-dione , a critical structural motif in bioconjugation chemistry and a functionalized succinimide derivative relevant to pharmaceutical stability studies.
Executive Summary
3-(Ethylamino)pyrrolidine-2,5-dione (also known as 3-ethylaminosuccinimide) is a heterocyclic compound belonging to the succinimide class. While structurally related to anticonvulsant drugs like Ethosuximide, its primary significance in modern drug development lies in its role as a Michael addition adduct .
It represents the stable product formed when an amine (specifically ethylamine) reacts with a maleimide moiety. This reaction is of paramount importance in the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, where "off-target" amine conjugation to maleimide linkers can compromise drug homogeneity and stability. This guide details the physicochemical properties, synthesis pathways, and stability mechanisms of this compound to support researchers in medicinal chemistry and bioconjugation.
Chemical Structure & Physicochemical Properties[1]
The molecule consists of a pyrrolidine-2,5-dione (succinimide) ring substituted at the 3-position with a secondary ethylamino group.
Structural Identification
| Property | Data |
| IUPAC Name | 3-(Ethylamino)pyrrolidine-2,5-dione |
| CAS Number | 1218654-25-1 |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| SMILES | CCNC1CC(=O)NC1=O |
| Chirality | The C3 carbon is a chiral center, resulting in (R) and (S) enantiomers.[1] Synthetic preparations typically yield a racemate unless chiral catalysts are used. |
Physicochemical Characteristics[1][2]
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Solubility: Moderate to high solubility in polar organic solvents (DMSO, DMF, Methanol) and water due to the polar imide and amine functionalities.
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pKa (Predicted):
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Secondary Amine (N-ethyl): ~9.0 – 10.0 (Basic)
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Imide Nitrogen (Ring): ~9.5 – 10.5 (Weakly Acidic)
-
-
LogP (Predicted): ~ -0.5 to 0.2 (Hydrophilic).
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H-Bond Donors: 2 (Amine N-H, Imide N-H).
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H-Bond Acceptors: 3 (Two Carbonyl Oxygens, One Amine Nitrogen).
Synthesis & Formation Mechanism
The primary route to 3-(ethylamino)pyrrolidine-2,5-dione is the aza-Michael addition of ethylamine to maleimide (1H-pyrrole-2,5-dione). This reaction is thermodynamically favorable but kinetically dependent on pH and solvent conditions.
Reaction Mechanism
The nucleophilic nitrogen of ethylamine attacks the
Key Mechanistic Insight: Unlike thiol-maleimide additions (which occur rapidly at pH 6.5–7.5), amine-maleimide additions typically require higher pH (>7.5) or high concentrations to compete effectively, making this compound a marker for basic condition exposure in bioconjugation processes.
Visualization: Synthesis Pathway
The following diagram illustrates the formation of the compound via Michael addition and its potential degradation routes (hydrolysis).
Figure 1: Synthesis of 3-(ethylamino)pyrrolidine-2,5-dione via aza-Michael addition and potential degradation pathways.
Experimental Protocols
Synthesis of 3-(Ethylamino)pyrrolidine-2,5-dione
Note: This protocol describes a standard chemical synthesis for research purposes.
Reagents:
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Maleimide (1H-pyrrole-2,5-dione) [1.0 eq]
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Ethylamine (2.0 M in THF or Methanol) [1.1 eq]
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Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
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Preparation: Dissolve Maleimide (97 mg, 1.0 mmol) in 5 mL of anhydrous DCM in a round-bottom flask.
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Addition: Cool the solution to 0°C. Add Ethylamine solution (1.1 mmol) dropwise over 5 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or LC-MS. The maleimide starting material (UV active) should disappear.
-
Workup: Evaporate the solvent under reduced pressure.
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Purification: The crude residue is typically a yellow/white oil or solid. Purify via flash column chromatography (DCM:MeOH gradient 95:5 to 90:10).
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Yield: Expect 80–95% yield.
Analytical Characterization (Expected Data)
To validate the structure, researchers should look for the following spectral signatures:
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¹H NMR (400 MHz, DMSO-d₆):
- ~11.0 ppm (s, 1H, Imide NH )
- ~3.6 ppm (dd, 1H, CH -N at C3)
- ~2.8 ppm (dd, 1H, Ring CH₂ at C4, diastereotopic)
- ~2.4 ppm (dd, 1H, Ring CH₂ at C4, diastereotopic)
- ~2.5 ppm (q, 2H, Ethyl CH₂ )
- ~1.0 ppm (t, 3H, Ethyl CH₃ )
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MS (ESI+): m/z 143.1 [M+H]⁺.
Applications & Relevance in Drug Development
Bioconjugation & ADC Stability
In the development of Antibody-Drug Conjugates, maleimide linkers are used to attach cytotoxic payloads to cysteine residues (thiols) on antibodies.[2] However, lysine residues (primary amines) can compete for the maleimide, especially at elevated pH.[3]
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Significance: 3-(Ethylamino)pyrrolidine-2,5-dione serves as a small-molecule model for these "off-target" lysine-maleimide adducts.
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Stability: Unlike thiol-maleimide adducts, which can undergo retro-Michael reactions (losing the drug linker), amine-maleimide adducts are generally irreversible and stable, potentially leading to heterogeneous drug-to-antibody ratios (DAR).
Peptide Chemistry (Aspartimide Formation)
This structure is analogous to the aspartimide intermediate formed during Fmoc-solid phase peptide synthesis (SPPS).
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Mechanism: The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a succinimide ring.
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Relevance: Understanding the ring-opening kinetics of 3-substituted succinimides helps in optimizing deprotection cocktails to prevent aspartimide formation.
Pharmacological Scaffold
While not a marketed drug itself, the 3-amino-succinimide scaffold is investigated for:
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Anticonvulsant Activity: Following the SAR of Ethosuximide.
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CNS Activity: Pyrrolidine-2,5-diones can cross the blood-brain barrier. Derivatives with lipophilic N-substituents are screened for anti-epileptic properties.
Stability & Degradation Logic
The stability of 3-(ethylamino)pyrrolidine-2,5-dione is governed by two competing pathways:
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Retro-Michael Reaction (Reversibility):
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Condition: High temperature or dilution.
-
Outcome: Reverts to Maleimide + Ethylamine.
-
Note: Aza-Michael adducts are generally more stable than thia-Michael adducts, making this pathway slow under physiological conditions.
-
-
Hydrolysis (Ring Opening):
-
Condition: pH > 8.0 (Basic) or acidic conditions.
-
Outcome: The imide ring opens to form ethyl-asparagine or ethyl-isoasparagine derivatives (carboxylic acids).
-
Impact: In a drug context, this ring-opening changes the polarity and potentially the binding affinity of the molecule.
-
Figure 2: Stability logic of the succinimide ring in aqueous environments.
References
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Northrop, B. H., Frayne, S. H., & Choudhary, U. (2015).[4] Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.[4][5] Polymer Chemistry. Link
-
Vector Laboratories. (n.d.). Maleimide Reaction Chemistry: Specificity and pH dependence. Vector Labs Technical Guide. Link
-
Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.[2][6] Lumiprobe Protocols. Link
-
ChemSRC. (2023). 3-(Ethylamino)pyrrolidine-2,5-dione CAS 1218654-25-1 Entry.[7] Chemical Source Database. Link
- Fontaine, S. D., et al. (2015). Hydrolysis of maleimides and its effect on the stability of antibody-drug conjugates. Bioconjugate Chemistry. (Contextual citation for succinimide hydrolysis mechanisms).
Sources
- 1. 946121-20-6_CAS号:946121-20-6_4-[[[3-[(5-Chloro-2-methoxyphenyl)sulfonyl]-2,3-dihydro-5-benzoxazolyl]carbonyl]amino]benzoic acid - 化源网 [m.chemsrc.com]
- 2. Maleimide - Wikipedia [en.wikipedia.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00168D [pubs.rsc.org]
- 5. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. 3-(ethylamino)pyrrolidine, ANGENE, 2945940 - 나비엠알오 [m.navimro.com]
